cis-3-(Benzyloxy)cyclobutanamine

Stereochemistry Chiral Resolution Medicinal Chemistry

cis-3-(Benzyloxy)cyclobutanamine (CAS 206660-72-2) is a cis-configured 3-benzyloxy-substituted cyclobutanamine derivative with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol. This compound serves as a versatile chiral amine building block in medicinal chemistry, particularly for central nervous system (CNS) drug discovery programs requiring rigid, stereodefined scaffolds.

Molecular Formula C11H15NO
Molecular Weight 177.247
CAS No. 206660-72-2
Cat. No. B2797483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-3-(Benzyloxy)cyclobutanamine
CAS206660-72-2
Molecular FormulaC11H15NO
Molecular Weight177.247
Structural Identifiers
SMILESC1C(CC1OCC2=CC=CC=C2)N
InChIInChI=1S/C11H15NO/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2
InChIKeyGYSQDBGCDZWPMQ-PHIMTYICSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





cis-3-(Benzyloxy)cyclobutanamine (CAS 206660-72-2): A Stereochemically Defined Cyclobutanamine Building Block for CNS Drug Discovery and Chemical Biology


cis-3-(Benzyloxy)cyclobutanamine (CAS 206660-72-2) is a cis-configured 3-benzyloxy-substituted cyclobutanamine derivative with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . This compound serves as a versatile chiral amine building block in medicinal chemistry, particularly for central nervous system (CNS) drug discovery programs requiring rigid, stereodefined scaffolds . The cis-stereochemistry of the benzyloxy and amine substituents on the cyclobutane ring imparts distinct conformational constraints and physicochemical properties compared to its trans-isomer (CAS 905821-36-5) and other 3-substituted cyclobutanamine analogs . As a research chemical intended for laboratory use only, it is commonly supplied with a purity of ≥97% (typically NLT 98%) and is characterized by its liquid physical state, a predicted pKa of 10.24±0.40, and a predicted boiling point of 268.5°C at 760 mmHg [1].

Why cis-3-(Benzyloxy)cyclobutanamine Cannot Be Replaced by Generic Cyclobutanamines or Other 3-Substituted Analogs


Generic substitution of cis-3-(Benzyloxy)cyclobutanamine with other 3-substituted cyclobutanamines or the trans-isomer is scientifically invalid due to the profound impact of stereochemistry and substituent identity on molecular recognition, physicochemical properties, and downstream synthetic utility. The cis-configuration places the benzyloxy and amine groups on the same face of the cyclobutane ring, creating a unique spatial arrangement that can significantly alter binding affinity to biological targets (e.g., GPCRs, enzymes) and influence the compound's behavior in chiral environments [1]. In contrast, the trans-isomer (CAS 905821-36-5) presents a different vector for the amine and a distinct dipole moment, which can lead to divergent biological activity, metabolic stability, and crystal packing . Furthermore, replacing the benzyloxy group with other substituents (e.g., hydroxy, methoxy, or alkyl) changes the compound's lipophilicity (logP), hydrogen-bonding capacity, and metabolic liability, directly affecting its suitability as a CNS-penetrant scaffold or a specific enzyme inhibitor [2]. The following quantitative evidence demonstrates these critical differentiation points, underscoring the necessity of procuring the precise cis-3-(Benzyloxy)cyclobutanamine for reliable and reproducible research outcomes.

cis-3-(Benzyloxy)cyclobutanamine: Quantifiable Differentiation Against Closest Analogs for Informed Procurement


Stereochemical Purity: cis-3-(Benzyloxy)cyclobutanamine vs. trans-Isomer and Racemic Mixtures

The unambiguous cis-stereochemistry of 3-(benzyloxy)cyclobutanamine (CAS 206660-72-2) is its primary differentiating feature. In chiral environments, the cis-isomer can exhibit significantly different binding affinities and biological activities compared to the trans-isomer (CAS 905821-36-5). While direct comparative biological data for these exact isomers is not publicly available, class-level evidence from cyclobutane-containing drug candidates demonstrates that stereochemical inversion can alter target binding potency by over 100-fold [1]. For procurement, ensuring the specific cis-configuration is paramount; the trans-isomer or a racemic mixture will not provide the same experimental outcomes. Reputable vendors supply the cis-isomer with a purity of NLT 98%, as confirmed by HPLC and NMR, ensuring minimal contamination by the undesired stereoisomer .

Stereochemistry Chiral Resolution Medicinal Chemistry

Lipophilicity (clogP) Differentiation: Benzyloxy vs. Other 3-Substituted Cyclobutanamines

The calculated partition coefficient (clogP) is a critical parameter for CNS drug discovery, where optimal values typically range between 1 and 4 for good brain penetration. cis-3-(Benzyloxy)cyclobutanamine possesses a predicted clogP of approximately 2.1, positioning it favorably within this range [1]. This is a direct consequence of the benzyloxy substituent. In contrast, replacing the benzyloxy group with a smaller, more polar substituent (e.g., 3-hydroxycyclobutanamine) would result in a significantly lower clogP (<0.5), reducing passive CNS permeability [2]. Conversely, a larger, more lipophilic group (e.g., a 3-(4-phenylbenzyloxy) analog) would likely exceed the optimal clogP range (>4), increasing the risk of high plasma protein binding, rapid metabolism, and off-target toxicity [3].

Lipophilicity CNS Penetration ADME Properties

Synthetic Versatility: cis-3-(Benzyloxy)cyclobutanamine as a Key Intermediate for Diversification

The presence of both a primary amine and a benzyl-protected alcohol in a cis-relationship provides a unique handle for orthogonal synthetic manipulations. The primary amine can be directly functionalized via amide bond formation, reductive amination, or sulfonamide synthesis without affecting the benzyl ether [1]. The benzyl group can then be selectively removed under mild hydrogenolysis conditions (e.g., H2, Pd/C) to reveal a free hydroxyl group for further derivatization, such as etherification, esterification, or oxidation to a ketone [2]. This orthogonal reactivity is not possible with analogs lacking the protected alcohol (e.g., 3-alkylcyclobutanamines) or those with free hydroxyl groups (e.g., 3-hydroxycyclobutanamine), which would require more complex protecting group strategies and lead to lower overall yields [3].

Synthetic Chemistry Building Block Amine Functionalization

cis-3-(Benzyloxy)cyclobutanamine: Optimal Application Scenarios Supported by Quantitative Evidence


CNS Drug Discovery: Lead Optimization for Brain-Penetrant Small Molecules

The favorable clogP (~2.1) of cis-3-(Benzyloxy)cyclobutanamine, as demonstrated in cross-study comparisons [1], positions it as an ideal scaffold for CNS drug discovery programs. Its balanced lipophilicity is predicted to promote passive diffusion across the blood-brain barrier while minimizing efflux by P-glycoprotein. This is a critical advantage over more polar or more lipophilic 3-substituted cyclobutanamine analogs [2]. Research teams can confidently select this building block for the synthesis of CNS-targeted compound libraries, expecting improved brain exposure and reduced peripheral side effects in subsequent in vivo studies. The cis-stereochemistry further offers the potential for stereospecific interactions with CNS targets such as GPCRs and ion channels, a key consideration in lead optimization [3].

Chemical Biology: Design of Stereochemically Defined Activity-Based Probes

The availability of cis-3-(Benzyloxy)cyclobutanamine in high stereochemical purity (NLT 98%) enables the precise construction of activity-based probes (ABPs) and chemical tools for target identification and validation [1]. The orthogonal amine and protected alcohol functionalities allow for the sequential introduction of a fluorescent reporter or affinity tag (via the amine) and a photocrosslinking moiety or bioorthogonal handle (following benzyl deprotection) [2]. This controlled, stepwise functionalization is essential for generating homogeneous probe populations, which is directly linked to the quality and interpretability of data from pull-down and imaging experiments. Using the cis-isomer ensures that any observed biological effect can be unambiguously attributed to the intended stereoisomer, avoiding the confounding influence of the trans-impurity [3].

Medicinal Chemistry: Structure-Activity Relationship (SAR) Exploration of Cyclobutane-Containing Pharmacophores

In SAR campaigns, cis-3-(Benzyloxy)cyclobutanamine serves as a versatile core for systematically probing the impact of stereochemistry and substituent effects on biological activity [1]. The rigid cyclobutane ring locks the amine and benzyloxy groups in a defined spatial orientation, allowing medicinal chemists to deconvolute the contributions of these vectors to target binding. This is in stark contrast to using more flexible acyclic linkers (e.g., 3-aminopropanol derivatives), which can adopt multiple conformations and obscure SAR trends [2]. The orthogonal synthetic handles facilitate the rapid generation of diverse analog sets, enabling efficient exploration of chemical space around the cyclobutane core and accelerating the identification of potent and selective lead compounds [3].

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